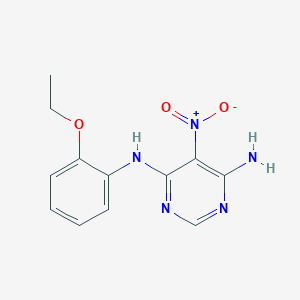

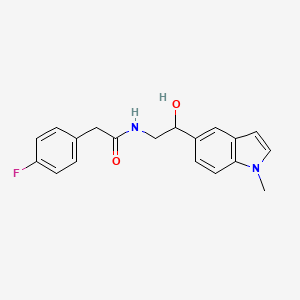

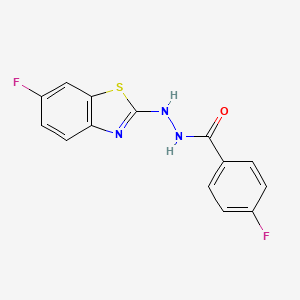

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied. The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo[3,4-b]pyridine, azolo[1,5-a]- and [4,3-a]-pyrimidine systems .Chemical Reactions Analysis

The oxidation reactions of similar compounds, such as 4,7- and 6,7-dihydroazolo[1,5-a]pyrimidines with bromine, have been studied. The effects of ethoxyphenyl substituent and azole ring on the reaction kinetics were demonstrated .科学的研究の応用

Synthesis and Biological Activity

The synthesis of pyrimidine derivatives has shown a range of biological activities, especially in antiviral applications. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 exhibited marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents. These compounds' synthesis involved alkylation and cyclization processes to yield derivatives with poor to significant antiviral activity against various DNA and retroviruses, suggesting their utility in developing new antiretroviral drugs (Hocková et al., 2003).

Nitration and Rearrangement Reactions

Research into the nitration of pyridine-N-oxide derivatives, including those with ethoxy groups, has provided insights into the directive influence of the N-oxide group during such chemical reactions. This study highlights how nitro-groups are introduced into specific positions of the pyrimidine ring, unaffected by the presence of ethoxy or other substituents, indicating a pathway for synthesizing nitro-substituted pyrimidines for further applications (Hertog et al., 2010).

Molecular and Supramolecular Structures

Investigations into the molecular and supramolecular structures of symmetrically disubstituted 2-aminopyrimidines, including those with nitroso substituents, reveal significant electronic polarization and charge-assisted hydrogen bonding. These structural analyses are crucial for understanding the compounds' physical and chemical properties, guiding their application in designing materials with specific intermolecular interaction patterns (Quesada et al., 2004).

Antifolate Activity Against Pathogens

Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines have been studied for their activity as inhibitors of dihydrofolate reductase from pathogens like Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents. These studies are indicative of the therapeutic potential of pyrimidine derivatives in treating infections and cancer, emphasizing the importance of structural modification in enhancing biological activity (Robson et al., 1997).

Crystallographic Studies

Crystallographic studies of calcium channel antagonists based on dihydropyridine structures have been conducted to understand their interaction with biological targets. The analysis of compounds like nimodipine reveals their conformation and structural relationships with biological activity, providing a basis for designing more effective therapeutic agents (Wang et al., 1989).

特性

IUPAC Name |

4-N-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-2-20-9-6-4-3-5-8(9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLBZNJMZLLDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2733541.png)

![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)

![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)